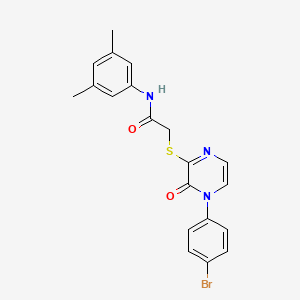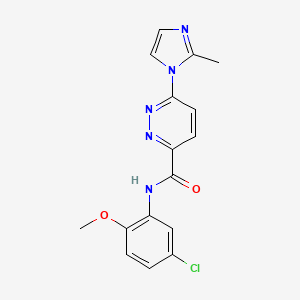
Methyl 4-hydroxy-2-sulfamoylbenzoate
カタログ番号 B2792152
CAS番号:
879554-46-8
分子量: 231.22
InChIキー: USEQQNIPBFXJLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-hydroxy-2-sulfamoylbenzoate” is an organic compound with the CAS Number: 879554-46-8 . It has a molecular weight of 231.23 g/mol and is typically found in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H9NO5S/c1-14-8(11)6-3-2-5(10)4-7(6)15(9,12)13/h2-4,10H,1H3,(H2,9,12,13) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom in the molecule .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 231.23 g/mol .科学的研究の応用
Synthesis and Chemical Properties
- Methyl 4-hydroxy-2-sulfamoylbenzoate is related to a class of compounds for which synthesis processes have been explored. For instance, alkyl esters of 4-amino-2-sulfamoylbenzoic acid, including methyl esters, have been prepared through alcoholysis reactions (Hamor & Janfaza, 1963). Similar processes have been used for synthesizing alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, highlighting the versatility of these chemical structures (Hamor & Reavlin, 1967).
Pharmacological Applications
- Some derivatives of this compound have shown potential pharmacological properties. Notably, alkyl esters of 4-amino-2-sulfamoylbenzoic acid, including the methyl ester, demonstrated marked anticonvulsant activity in preclinical models (Hamor & Janfaza, 1963). This suggests a potential application in neurological disorders.
Microbial Degradation and Environmental Impact
- Studies on microbial degradation of related compounds, such as sulfonamide antibiotics, show that these compounds undergo unique degradation pathways. This includes ipso-hydroxylation followed by fragmentation, leading to the elimination of these compounds from the environment (Ricken et al., 2013). Understanding the degradation pathways of this compound could be important for assessing its environmental impact.
Cosmetic and Food Preservative Applications
- Related compounds, such as methyl 4-hydroxybenzoate, have been extensively used as antimicrobial agents in cosmetics, personal care products, and as food preservatives. Research involving these compounds includes studies on their crystal structures, intermolecular interactions, and computational calculations to understand their stability and effectiveness (Sharfalddin et al., 2020). This suggests potential applications for this compound in similar industries.
Analytical Chemistry and Quality Control
- In the field of analytical chemistry, related esters like methyl 4-hydroxybenzoate are important subjects in the development of methods for quantitative determination in cosmetic products. This is vital for quality control and ensuring product safety (Li, Kang, & Wu, 2000).
Safety and Hazards
特性
IUPAC Name |
methyl 4-hydroxy-2-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-8(11)6-3-2-5(10)4-7(6)15(9,12)13/h2-4,10H,1H3,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQQNIPBFXJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879554-46-8 |
Source


|
| Record name | methyl 4-hydroxy-2-sulfamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(oxan-4-yl)piperidin-3-amine
1249661-73-1

![7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2792073.png)

![(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2792075.png)
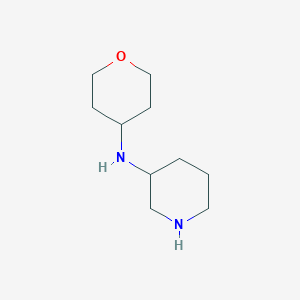
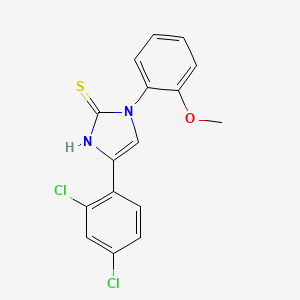
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)
![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)
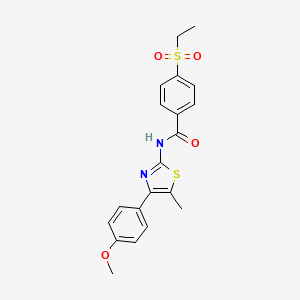
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
